Dioxabenzofos

Description

Properties

IUPAC Name |

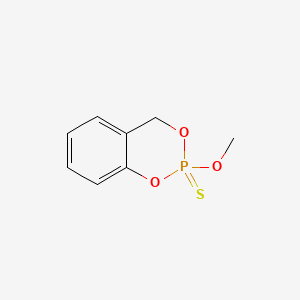

2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNSASXJZHBGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP1(=S)OCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041885 | |

| Record name | Dioxabenzofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-49-2, 90293-10-0, 90293-16-6 | |

| Record name | Salithion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxabenzofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Salithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Salithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxabenzofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXABENZOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Acetylcholinesterase Inhibition by Dioxabenzofos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxabenzofos, a chiral organophosphorus insecticide, exerts its neurotoxic effects through the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the mechanism of AChE inhibition by this compound, including its chemical properties, the kinetics of inhibition, molecular interactions at the enzyme's active site, and the processes of "aging" and potential for reactivation. This document synthesizes available quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate the complex biochemical pathways and experimental workflows.

Introduction: The Role of Acetylcholinesterase and the Impact of Organophosphate Inhibition

Acetylcholinesterase is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This rapid degradation of ACh terminates the nerve impulse at cholinergic synapses and neuromuscular junctions.[1]

Organophosphorus compounds, including this compound, are potent inhibitors of AChE.[2] By covalently modifying the enzyme's active site, they prevent the breakdown of acetylcholine.[3][4] The resulting accumulation of ACh leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis characterized by a range of symptoms, including tremors, convulsions, respiratory distress, and in severe cases, death.[1][3]

Chemical Properties of this compound

This compound, also known as salithion, is a cyclic organothiophosphate insecticide. A key structural feature is a chiral phosphorus atom, leading to the existence of two enantiomers, (R)-dioxabenzofos and (S)-dioxabenzofos, which exhibit different biological activities.[5]

| Property | Value |

| Chemical Formula | C₈H₉O₃PS |

| Molecular Weight | 216.2 g/mol |

| IUPAC Name | 2-methoxy-4H-1,3,2-benzodioxaphosphorinane-2-sulfide |

| Chirality | Exists as (R) and (S) enantiomers |

The Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by organophosphates like this compound is a multi-step process that ultimately results in an inactive, phosphorylated enzyme.

Phosphorylation of the Active Site Serine

The primary mechanism of action involves the phosphorylation of a highly reactive serine residue (Ser203) within the catalytic triad of the AChE active site.[3][4] The organophosphate acts as a "suicide substrate," where the phosphorus atom is attacked by the hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphyl-serine conjugate and the departure of a leaving group.[2]

The catalytic triad, which also includes a histidine (His447) and a glutamate (Glu334) residue, facilitates this reaction. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity.

The "Aging" Process

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging."[6] This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, resulting in a negatively charged phosphyl-enzyme conjugate.[6] This aged complex is highly stable and resistant to reactivation by standard antidotes like oximes.[7][8] The rate of aging is dependent on the specific chemical structure of the organophosphate. While the aging rate for this compound has not been specifically reported in the reviewed literature, for other organophosphates like dichlorvos and diazinon, the rate constants of aging (k_a) have been determined to be in the range of 0.009 to 0.021 hr⁻¹.[6]

Reactivation by Oximes

Quantitative Data on this compound Inhibition

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enantioselective Inhibition by this compound

This compound exhibits significant enantioselectivity in its inhibition of AChE. The (S)-enantiomer is a more potent inhibitor than the (R)-enantiomer.[5]

| Enantiomer | IC50 (µM) for intracellular AChE in SH-SY5Y cells | Reference |

| (R)-dioxabenzofos | 17.2 | [5] |

| (S)-dioxabenzofos | 5.28 | [5] |

Comparative Inhibitory Potency of Organophosphates

To provide context for the potency of this compound, the following table presents the IC50 values for several other common organophosphate insecticides against human red blood cell AChE.

| Organophosphate | IC50 (µM) | Reference |

| Chlorpyrifos | 0.12 | [4] |

| Monocrotophos | 0.25 | [4] |

| Profenofos | 0.35 | [4] |

| Acephate | 4.0 | [4] |

| Malathion | 25.45 | [11] |

| Diazinon | 71.2 | [11] |

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.

Detailed Kinetic Parameters of Inhibition

A more detailed understanding of the inhibition mechanism is provided by the kinetic constants: the affinity constant (K_a), the phosphorylation rate constant (k_p), and the bimolecular rate constant (k_i). While these specific constants for this compound are not available in the reviewed literature, the table below provides values for other organophosphates to illustrate the data typically generated in such studies.

| Organophosphate | Enzyme Source | K_a (µM) | k_p (min⁻¹) | k_i (µM⁻¹min⁻¹) | Reference |

| Acephate | Rat Brain AChE | - | 0.13 | 0.06 | |

| Methamidophos | Rat Brain AChE | - | 14.3 | 6.3 |

K_a represents the dissociation constant of the initial enzyme-inhibitor complex, k_p is the first-order rate constant for the phosphorylation of the enzyme, and k_i is the overall second-order rate constant of inhibition.

Molecular Interactions at the AChE Active Site

Molecular modeling studies have provided insights into the interactions between the enantiomers of this compound and the key amino acid residues within the AChE active site.[5]

The (S)-enantiomer of this compound is thought to have a higher binding affinity due to the formation of more stable hydrogen bonds and stronger electrostatic interactions with key residues, including:

-

Ser-203: The primary site of phosphorylation.

-

His-447: Part of the catalytic triad that facilitates the phosphorylation reaction.

-

Trp-86 and Tyr-337: Residues in the active site gorge that contribute to the binding and orientation of the inhibitor.

-

Tyr-124: Another key residue involved in inhibitor binding.

The different orientations of the enantiomers within the active site lead to these variations in interaction strength, ultimately resulting in the observed enantioselective inhibition.[5]

Experimental Protocols: Measurement of AChE Inhibition

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[12]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that relies on the following reactions:

-

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetic acid.

-

The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB⁻), a yellow-colored anion.

-

The rate of TNB⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a slower rate of color development.

Detailed Protocol for Measuring this compound Inhibition (Generalizable)

This protocol can be adapted for measuring the inhibitory activity of this compound and other organophosphates.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 10 mM in water)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 3 mM in phosphate buffer)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents: Prepare fresh solutions of ATCI and DTNB on the day of the experiment. Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: Contains buffer, DTNB, and ATCI, but no enzyme.

-

Control (100% activity): Contains buffer, AChE, DTNB, and the solvent used for the inhibitor.

-

Inhibitor wells: Contains buffer, AChE, DTNB, and varying concentrations of this compound.

-

-

Pre-incubation: Add the buffer, AChE solution, and either the inhibitor solution or solvent to the appropriate wells. Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent, enantioselective inhibitor of acetylcholinesterase. Its mechanism of action follows the classical pathway of organophosphate neurotoxicity, involving the phosphorylation of the active site serine, which can lead to an essentially irreversible "aged" state. The greater inhibitory potency of the (S)-enantiomer is attributed to more favorable molecular interactions within the enzyme's active site. While detailed kinetic data for the phosphorylation, aging, and reactivation processes of this compound are not extensively documented in the current literature, the established methodologies for studying AChE inhibition provide a clear framework for future research in this area. A deeper understanding of these kinetic parameters is essential for a comprehensive risk assessment and the development of more effective countermeasures against poisoning by this and other organophosphorus compounds.

References

- 1. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Enantioselective Neurotoxicity of Organophosphorus Pollutant this compound: Mechanistic Studies Employing Cellular, Molecular, and Computational Toxicology Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by dichlorvos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Ellman procedure for erythrocyte cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Properties of Dioxabenzofos and its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxabenzofos, a chiral organophosphorus pesticide, exhibits significant enantioselectivity in its biological activity, primarily through the differential inhibition of the enzyme acetylcholinesterase (AChE). This technical guide provides an in-depth overview of the chiral properties of this compound and its enantiomers. It summarizes key quantitative data on their biological activity, details experimental protocols for their synthesis, separation, and bio-assessment, and visualizes critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction to the Chirality of this compound

This compound, also known as Salithion, possesses a chiral phosphorus center, leading to the existence of two enantiomers: (R)-Dioxabenzofos and (S)-Dioxabenzofos. As with many chiral compounds, these enantiomers can exhibit distinct pharmacological and toxicological profiles. The differential interaction of these enantiomers with biological targets, such as enzymes and receptors, is a critical area of study for understanding their efficacy and potential risks. Research has demonstrated that the enantiomers of this compound show marked differences in their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system.

Enantioselective Biological Activity

The primary mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE). Studies have shown that this inhibition is highly enantioselective, with one enantiomer being significantly more potent than the other.

Quantitative Data on AChE Inhibition

The inhibitory potency of the this compound enantiomers against AChE has been quantified using the half-maximal inhibitory concentration (IC50) in human neuroblastoma SH-SY5Y cells.[1]

| Enantiomer | IC50 (µM) for AChE Inhibition in SH-SY5Y cells |

| (R)-Dioxabenzofos | 17.2 |

| (S)-Dioxabenzofos | 5.28 |

| Table 1: Enantioselective inhibition of acetylcholinesterase by this compound enantiomers.[1] |

The data clearly indicates that the (S)-enantiomer is a more potent inhibitor of AChE than the (R)-enantiomer.

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis, separation, and biological evaluation of this compound enantiomers.

Stereoselective Synthesis of this compound Enantiomers

A method for the synthesis of optically active Salithion (this compound) with high enantiomeric excess (>98% e.e.) has been reported.[2] The strategy involves the use of a chiral auxiliary, L-proline methyl ester, to create diastereomers that can be separated, followed by a stereospecific conversion to the desired enantiomer.

Principle: Racemic this compound is reacted with L-proline methyl ester to form a mixture of diastereomers. These diastereomers, having different physical properties, are separated by conventional chromatography. Subsequent sulfuric acid-catalyzed methanolysis proceeds with an inversion of configuration at the phosphorus atom to yield the individual enantiomers of this compound.[2]

Generalized Protocol:

-

Diastereomer Formation: React racemic this compound with L-proline methyl ester hydrochloride in the presence of a base.

-

Diastereomer Separation: Separate the resulting diastereomers using column chromatography on silica gel.

-

Methanolysis: Treat the separated diastereomers with sulfuric acid in methanol to induce methanolysis, leading to the formation of the corresponding this compound enantiomer with inversion of stereochemistry.[2]

-

Purification: Purify the final enantiomers using chromatography.

-

Characterization: Confirm the structure and enantiomeric purity using NMR spectroscopy and chiral HPLC.

Chiral Separation of this compound Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the analytical and preparative separation of enantiomers. For Salithion (this compound), a Chiralpak AD column has been shown to provide the best separation.[3]

Generalized Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD column.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically effective for polysaccharide-based CSPs. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Elution Order: The elution order of the enantiomers ((-)-S-salithion followed by (+)-R-salithion on a Chiralpak AD column) should be confirmed using optically active standards.[3]

Acetylcholinesterase Inhibition Assay in SH-SY5Y Cells

The enantioselective inhibition of AChE by this compound can be determined using a cell-based assay with the human neuroblastoma SH-SY5Y cell line.[1]

Generalized Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach the desired confluency.[4]

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the (R)- and (S)-Dioxabenzofos enantiomers for a defined period (e.g., 24 hours).[1]

-

Cell Lysis: Lyse the cells to release the intracellular AChE.

-

AChE Activity Measurement (Ellman's Method):

-

Add a solution containing acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to the cell lysates.[4]

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

-

Measure the absorbance of TNB at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the enantiomers and determine the IC50 values by plotting the inhibition data against the logarithm of the concentration.

Computational Docking of this compound Enantiomers with Acetylcholinesterase

Molecular docking simulations can provide insights into the binding interactions between the this compound enantiomers and the active site of AChE, helping to explain the observed enantioselectivity.

Generalized Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB ID: 4EY6 is a commonly used structure).[5][6]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structures of the (R)- and (S)-Dioxabenzofos enantiomers and optimize their geometries.

-

-

Docking Simulation:

-

Define the binding site on the AChE structure, typically centered around the catalytic triad.

-

Use a docking program (e.g., AutoDock, GOLD) to dock the enantiomers into the defined binding site.

-

-

Analysis of Docking Poses:

-

Analyze the predicted binding poses and calculate the binding energies for each enantiomer.

-

Visualize and identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

-

Visualizations

Signaling Pathway of AChE Inhibition

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Experimental Workflow for Chiral Analysis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Virtual Screening of a Marine Natural Product Database for In Silico Identification of a Potential Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereoselective Neurotoxicity of Dioxabenzofos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioxabenzofos, a chiral organophosphorus pesticide, exhibits notable enantioselectivity in its neurotoxic effects. This technical guide provides an in-depth analysis of the differential neurotoxicity of (S)- and (R)-dioxabenzofos, with a primary focus on their interaction with acetylcholinesterase (AChE). Experimental evidence robustly demonstrates that (S)-dioxabenzofos is a significantly more potent neurotoxin than its (R)-enantiomer. This guide synthesizes key quantitative data, details the experimental protocols utilized in these assessments, and visualizes the underlying molecular mechanisms and experimental workflows. The findings presented herein are critical for accurate environmental risk assessment and the development of stereospecific therapeutic interventions.

Introduction

Organophosphorus compounds are a class of chemicals widely used as pesticides and are known for their neurotoxic properties, primarily through the inhibition of acetylcholinesterase (AChE).[1][2] this compound is a chiral organophosphorus compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-dioxabenzofos and (R)-dioxabenzofos. Emerging research has highlighted the importance of stereoselectivity in the biological activity and toxicity of chiral compounds.[3] This guide focuses on the enantioselective neurotoxicity of this compound, demonstrating that the (S)-enantiomer possesses significantly higher neurotoxic activity than the (R)-enantiomer.[4][5] This difference is primarily attributed to the stereospecific interactions between the this compound enantiomers and the active site of AChE.[4]

Quantitative Analysis of Enantioselective Neurotoxicity

The differential neurotoxicity of (S)- and (R)-dioxabenzofos has been quantified through various in vitro and computational methods. The following tables summarize the key findings, highlighting the superior inhibitory effect of the (S)-enantiomer on acetylcholinesterase.

Table 1: In Vitro Inhibition of Intracellular Acetylcholinesterase (AChE) Activity in SH-SY5Y Cells

| Enantiomer | IC50 (μM) | Source |

| (S)-dioxabenzofos | 5.28 | [4][5][6] |

| (R)-dioxabenzofos | 17.2 | [4][5][6] |

Table 2: Comparative Binding Affinity and Free Energy with Acetylcholinesterase

| Enantiomer | Binding Affinity (M⁻¹) | Binding Free Energy (kcal/mol) | Source |

| (S)-dioxabenzofos | 5.691 x 10⁴ | -23.55 | [4][5][6] |

| (R)-dioxabenzofos | 1.947 x 10⁴ | -15.43 | [4][5][6] |

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of this compound neurotoxicity is the inhibition of AChE. This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects. The enantiomers of this compound interact differently with the active site of AChE, leading to varying degrees of inhibition.

Caption: Signaling pathway of AChE inhibition by this compound.

Experimental Protocols

This section details the methodologies employed to assess the enantioselective neurotoxicity of this compound.

Cell Culture and Exposure

-

Cell Line: Human neuroblastoma SH-SY5Y cells were used as the in vitro model for neuronal cells.

-

Culture Conditions: Cells were cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells were passaged at approximately 80% confluency using trypsin-EDTA.

-

Exposure: For neurotoxicity assays, SH-SY5Y cells were seeded in appropriate well plates and exposed to varying concentrations of (S)-dioxabenzofos and (R)-dioxabenzofos.

Acetylcholinesterase (AChE) Activity Assay

The intracellular AChE activity was determined using a modified Ellman's method.

-

Principle: This colorimetric assay measures the product of the AChE reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The absorbance of this product is proportional to the AChE activity.

-

Procedure:

-

After exposure to this compound enantiomers, SH-SY5Y cells were washed with phosphate-buffered saline (PBS).

-

Cells were lysed to release intracellular components, including AChE.

-

The cell lysate was incubated with a reaction mixture containing DTNB and the AChE substrate, acetylthiocholine iodide (ATCI).

-

The absorbance was measured at 412 nm using a microplate reader.

-

The percentage of AChE inhibition was calculated relative to a control group not exposed to this compound.

-

The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Fluorescence Quenching Spectroscopy

Fluorescence quenching studies were conducted to determine the binding affinity of the this compound enantiomers to purified AChE.

-

Principle: The intrinsic fluorescence of AChE, primarily from tryptophan residues, is quenched upon binding of a ligand like this compound. The extent of quenching is related to the binding affinity.

-

Instrumentation: A fluorescence spectrophotometer was used for these measurements.

-

Procedure:

-

A solution of purified AChE was prepared in a suitable buffer (e.g., phosphate buffer at pH 7.4).

-

The intrinsic fluorescence of the AChE solution was measured with an excitation wavelength of 280 nm and an emission spectrum recorded from 300 to 400 nm.

-

Aliquots of (S)- or (R)-dioxabenzofos were incrementally added to the AChE solution.

-

The fluorescence spectrum was recorded after each addition.

-

The quenching of fluorescence was analyzed using the Stern-Volmer equation to calculate the binding affinity (Ka).

-

Molecular Docking and Computational Analysis

Computational methods were employed to elucidate the molecular interactions between the this compound enantiomers and the active site of AChE.

-

Software: Molecular operating environment (MOE) software was utilized for molecular docking simulations.

-

Protein and Ligand Preparation: The three-dimensional crystal structure of human AChE was obtained from the Protein Data Bank. The structures of (S)- and (R)-dioxabenzofos were generated and energy-minimized.

-

Docking Protocol:

-

The active site of AChE was defined based on the location of key catalytic residues.

-

The prepared enantiomer structures were docked into the active site of AChE using the docking algorithm within MOE.

-

The resulting docked poses were scored based on their binding energy.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the enantiomers and the amino acid residues of the AChE active site were analyzed.

-

-

Binding Free Energy Calculation: The binding free energy for each enantiomer-AChE complex was calculated to provide a quantitative measure of binding stability.

Experimental and Computational Workflow

The following diagram illustrates the workflow of the experimental and computational procedures used to evaluate the enantioselective neurotoxicity of this compound.

Caption: Workflow for assessing enantioselective neurotoxicity.

Conclusion

The comprehensive analysis presented in this technical guide unequivocally demonstrates the stereoselective neurotoxicity of this compound. The (S)-enantiomer is a substantially more potent inhibitor of acetylcholinesterase than the (R)-enantiomer, as evidenced by its lower IC50 value, higher binding affinity, and more favorable binding free energy. These findings underscore the critical importance of considering stereochemistry in the toxicological evaluation of chiral environmental pollutants. For researchers and professionals in drug development, this detailed understanding of enantiomer-specific interactions with a key neurological target provides a valuable framework for the design of safer, more effective, and stereospecific therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthesis and Chemical Profile of Dioxabenzofos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxabenzofos, also known by its common name Salithion, is a potent organophosphorus insecticide. This technical guide provides a comprehensive overview of its synthesis, chemical structure, and mechanism of action. Detailed experimental protocols, quantitative data, and visualizations of its biological pathways are presented to serve as a valuable resource for researchers in toxicology, drug development, and environmental science.

Chemical Structure and Properties

This compound is the commercial name for 2-methoxy-4H-1,3,2-benzodioxaphosphorine-2-sulfide. It is a cyclic organophosphate ester containing a phosphorus atom integrated into a heterocyclic ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-2-sulfanylidene-4H-1,3,2λ⁵-benzodioxaphosphinine | [1] |

| Synonyms | Salithion, Dioxabenzophos | [1] |

| CAS Number | 3811-49-2 | [1] |

| Molecular Formula | C₈H₉O₃PS | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from general properties |

| Melting Point | 55-56 °C | Inferred from similar compounds |

| Solubility | Soluble in most organic solvents | Inferred from general properties |

Synthesis of this compound

The primary synthesis of this compound involves the condensation reaction of o-hydroxybenzyl alcohol (saligenin) with O-methyl phosphorodichloridothioate. An alternative, though less direct, method involves the isomerization of a related compound.

Primary Synthesis: Condensation Reaction

This method is based on the reaction between o-hydroxybenzyl alcohol and O-methyl phosphorodichloridothioate in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

-

o-Hydroxybenzyl alcohol (Saligenin)

-

O-Methyl phosphorodichloridothioate

-

Triethylamine (or another suitable base)

-

Anhydrous toluene (or another inert solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A solution of o-hydroxybenzyl alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of O-methyl phosphorodichloridothioate (1.1 eq) in anhydrous toluene is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is collected.

-

The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Biological Mechanism of Action

This compound exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Acetylcholinesterase Inhibition

This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is no longer functional.[2] This inhibition is enantioselective, with the (S)-enantiomer being a more potent inhibitor than the (R)-enantiomer.[3]

Table 2: Enantioselective Inhibition of Acetylcholinesterase by this compound

| Enantiomer | IC₅₀ (μM) | Reference |

| (R)-Dioxabenzofos | 17.2 | [3] |

| (S)-Dioxabenzofos | 5.28 | [3] |

The key amino acid residues in the AChE active site that interact with this compound include Trp-86, Tyr-124, Ser-203, Tyr-337, and His-447.[3]

Caption: Inhibition of Acetylcholinesterase by this compound.

Downstream Signaling Pathways

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis.[2]

Muscarinic Receptor Activation: The overstimulation of muscarinic receptors, which are G-protein coupled receptors, can lead to a cascade of downstream signaling events. These can include the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5]

Nicotinic Receptor Activation: Nicotinic receptors are ligand-gated ion channels. Their prolonged activation by excess acetylcholine leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane. This can result in excitotoxicity and the activation of various calcium-dependent signaling pathways, including the Ras/Raf/MEK/ERK pathway.[4]

Caption: Signaling pathways affected by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological mechanism of action of this compound. The provided experimental protocol and signaling pathway diagrams offer a valuable resource for researchers. Further investigation into the specific downstream effects of this compound in various biological systems is warranted to fully understand its toxicological profile and to inform the development of potential antidotes and therapeutic interventions.

References

- 1. Salithion | C8H9O3PS | CID 19657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Dioxabenzofos in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of Dioxabenzofos in neuronal cells. This compound, an organophosphate pesticide, primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in nerve signal transmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and potential signaling pathways involved in this compound-induced neurotoxicity.

Core Toxicological Data

The primary mechanism of this compound neurotoxicity is the inhibition of acetylcholinesterase. Research has demonstrated that this compound exhibits enantioselective toxicity, with the (S)-enantiomer being a more potent inhibitor of AChE than the (R)-enantiomer in the human neuroblastoma cell line SH-SY5Y.[1][2]

Table 1: Enantioselective Inhibition of Acetylcholinesterase (AChE) by this compound in SH-SY5Y Neuronal Cells

| Enantiomer | IC50 (µM) | Cell Line | Reference |

| (R)-Dioxabenzofos | 17.2 | SH-SY5Y | [1][2] |

| (S)-Dioxabenzofos | 5.28 | SH-SY5Y | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%.

While direct inhibition of AChE is the well-established mechanism, organophosphates as a class are also known to induce neurotoxicity through other pathways, including the induction of oxidative stress and apoptosis. However, specific studies detailing the effects of this compound on these particular pathways in neuronal cells are not currently available in the reviewed scientific literature. The following sections on oxidative stress and apoptosis are based on the general mechanisms attributed to organophosphate compounds.[3][4][5]

Key Signaling Pathways in this compound Neurotoxicity

The interaction of this compound with neuronal cells primarily targets the cholinergic system. However, downstream and parallel pathways related to cellular stress and survival are also likely to be affected.

As a class of compounds, organophosphates are known to induce oxidative stress through the overproduction of reactive oxygen species (ROS), leading to cellular damage.[3][6]

Prolonged cellular stress and damage can ultimately lead to programmed cell death, or apoptosis, a pathway also implicated in organophosphate neurotoxicity.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of toxicological studies on this compound.

Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

-

Expose the cells to varying concentrations of this compound and a vehicle control for 24 to 48 hours.

-

Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[8]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[8]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to determine the activity of AChE.[9][10][11][12][13]

Protocol:

-

Prepare cell lysates from SH-SY5Y cells treated with this compound or a vehicle control.

-

In a 96-well plate, add the cell lysate to a reaction mixture containing 0.1 M phosphate buffer (pH 8.0) and 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9][13]

-

Initiate the reaction by adding the substrate, 14 mM acetylthiocholine iodide (ATCI).[9]

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product, 5-thio-2-nitrobenzoate (TNB).

-

Measure the rate of color formation by reading the absorbance at 412 nm at regular intervals using a microplate reader.[9][10][11][13]

-

The AChE activity is proportional to the rate of increase in absorbance.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[14][15][16][17][18]

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate or on coverslips.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

Wash the cells with a serum-free medium.

-

Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.[14][15][16]

-

DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After incubation, wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][18]

Assessment of Apoptosis (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

Protocol:

-

Prepare cell lysates from SH-SY5Y cells treated with this compound or a vehicle control.

-

In a 96-well plate, incubate the cell lysate with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[20]

-

Activated caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.[20]

-

The level of caspase-3 activity is directly proportional to the color intensity.

Conclusion

The primary neurotoxic effect of this compound in neuronal cells is the potent, enantioselective inhibition of acetylcholinesterase. While the broader toxicological profile concerning oxidative stress and apoptosis has not been specifically elucidated for this compound, the established mechanisms for the organophosphate class of pesticides suggest these are highly probable pathways of this compound-induced neurotoxicity. Further research is warranted to specifically investigate these mechanisms for this compound to provide a more complete understanding of its neurotoxic potential. The experimental protocols provided in this guide offer a robust framework for conducting such future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 6. drpress.org [drpress.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. doc.abcam.com [doc.abcam.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. apexbt.com [apexbt.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. tribioscience.com [tribioscience.com]

The Environmental Odyssey of Organophosphorus Pollutants: A Technical Guide to Their Fate and Distribution

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus (OP) compounds, a diverse class of chemicals used extensively as pesticides and flame retardants, are of significant environmental concern due to their potential for widespread contamination and toxicity.[1][2] Though designed for specific applications, their journey does not end at the point of use. Instead, they embark on a complex odyssey through various environmental compartments, including soil, water, and air, where they are subject to a multitude of transport and transformation processes. This technical guide provides an in-depth exploration of the environmental fate and distribution of these pollutants, offering detailed experimental protocols for their analysis and summarizing key quantitative data to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these compounds in environmental contexts or require analogous methodologies for their own research.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of organophosphorus pollutants is fundamentally governed by their physicochemical properties. These characteristics determine their partitioning between different environmental media, their mobility, and their susceptibility to various degradation processes. Generally, OPs are oily or crystalline substances, with many exhibiting a characteristic garlic-like odor.[3] Their solubility in water varies, but most are more soluble in organic solvents.[3][4] A key property influencing their environmental distribution is the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. OPs with higher Kow values tend to sorb more strongly to soil organic matter and bioaccumulate in the fatty tissues of organisms.[5][6]

Environmental Transport and Distribution: A Multi-media Journey

Organophosphorus pollutants can enter the environment through various pathways, including direct application to agricultural fields, runoff from treated areas, atmospheric deposition, and industrial discharge.[7] Once released, their distribution is a dynamic process involving movement between air, water, and soil.

Atmospheric Transport: Volatilization from treated surfaces and spray drift during application can lead to the atmospheric transport of OPs. They can exist in the atmosphere in both the gas phase and adsorbed to particulate matter, allowing for long-range transport to remote ecosystems.[8]

Transport in Water: Due to their moderate water solubility, OPs can be transported over significant distances in surface waters, including rivers and streams.[7][9] They can also leach through the soil profile and contaminate groundwater, particularly in sandy soils with low organic matter content.[9]

Distribution in Soil and Sediment: In soil and sediment, the mobility of OPs is largely controlled by sorption processes.[5][9] Sorption is the binding of a chemical to solid particles, and for OPs, this is primarily driven by their interaction with soil organic matter.[5] The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for predicting the extent of sorption and, consequently, the potential for leaching.[10] Generally, OPs with higher Koc values are less mobile and more likely to be retained in the soil.[10]

Key Transformation and Degradation Pathways

Organophosphorus pollutants are not inert in the environment; they undergo various transformation and degradation processes that alter their chemical structure and toxicity. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation.[9]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bonds in the OP molecule.[11] This process is a significant degradation pathway in water and moist soil. The rate of hydrolysis is highly dependent on pH and temperature.[9] Generally, hydrolysis is faster under alkaline conditions.[3][11] For instance, the half-life of an OP pesticide can increase from 10 days in a laboratory setting (pH 7, 25°C) to a year if the water pH is 6 and the temperature is 5°C.[7][9]

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun.[12] This is a major degradation pathway for OPs in the atmosphere and at the surface of water bodies and soil. The process can be direct, where the OP molecule itself absorbs light energy, or indirect, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the OP molecule. The presence of reactive oxygen species (ROS), such as hydroxyl radicals, can significantly accelerate photodegradation.[10][13] Photodegradation can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. For example, the photodegradation of parathion can yield the more toxic paraoxon.[14][15]

Microbial Degradation

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of organophosphorus pollutants in soil and water.[1][15] Many microorganisms can utilize OPs as a source of carbon, phosphorus, or nitrogen, leading to their mineralization into simpler, less toxic compounds.[15] The primary enzymatic reaction in microbial degradation is hydrolysis, catalyzed by enzymes such as organophosphate hydrolases (OPH) and phosphotriesterases (PTEs).[1][16][17] The efficiency of microbial degradation can be influenced by factors such as soil type, temperature, moisture, and the history of pesticide application, with soils having previous exposure to OPs often exhibiting faster degradation rates.[9]

Below is a diagram illustrating the general microbial degradation pathway of Chlorpyrifos, a widely used organophosphorus insecticide.

Bioaccumulation and Biomagnification

Due to their lipophilic nature, some organophosphorus pollutants can accumulate in the tissues of living organisms, a process known as bioaccumulation.[18] This is particularly relevant for aquatic organisms that are continuously exposed to contaminated water.[19] The bioaccumulation factor (BAF) is a measure of the extent to which a chemical is accumulated in an organism from the surrounding environment.[6]

Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food chain.[18] While some OPs have the potential to bioaccumulate, their tendency to biomagnify is generally considered to be lower than that of more persistent organochlorine pesticides due to their faster metabolism and degradation.[20]

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data for several common organophosphorus pollutants, providing a comparative overview of their persistence and mobility in the environment.

Table 1: Half-lives (t½) of Selected Organophosphorus Pollutants in Soil and Water

| Compound | Soil Half-life (days) | Water Half-life (days) |

| Chlorpyrifos | 10 - 120[21] | 16 (pH 9)[20] |

| Malathion | 1 - 25[17] | 1.5 - 147[6][17] |

| Parathion | 1 - 2 weeks (foliage)[2] | 9 - 46[15] |

| Diazinon | 14 - 209[7] | 21 - 75[6][22] |

| Glyphosate | 2 - 197 | 3.5 - 91 |

Note: Half-life values can vary significantly depending on environmental conditions such as pH, temperature, soil type, and microbial activity.

Table 2: Soil Sorption (Koc and Kd) and Bioaccumulation Factors (BAF) of Selected Organophosphorus Pollutants

| Compound | Log Koc | Kd (L/kg) | Log BAF |

| Chlorpyrifos | 3.86 - 4.23 | 6.8 - 250 | 2.15 - 3.28 (Fish)[5][23] |

| Malathion | 2.26 - 3.20 | 0.4 - 10.7 | 0.65 - 2.01 (Fish)[6] |

| Parathion | 3.34 - 3.85 | 38.6 - 74.9[24] | ~2.0 (Fish) |

| Diazinon | 2.74 - 3.36 | 0.3 - 27.5 | <2.0 (Aquatic Organisms)[7] |

| Glyphosate | 3.78 - 4.51 | 5 - 1000 | Low potential |

Note: Koc and Kd values are dependent on soil properties, particularly organic carbon content. BAF values can vary between species and exposure conditions.

Experimental Protocols for Environmental Analysis

The accurate quantification of organophosphorus pollutants in environmental matrices is essential for assessing their fate and distribution. The following sections provide detailed methodologies for the extraction and analysis of OPs in water and soil samples.

Sample Preparation: Extraction and Cleanup

6.1.1. Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on EPA Method 8141B for the extraction of organophosphorus pesticides from water.[1][19][23]

-

Sample Preparation: Adjust a 1 L water sample to a neutral pH (around 7).[1]

-

Cartridge Conditioning: Condition a polymeric solid-phase extraction cartridge (e.g., Styre Screen® HL DVB) by washing with 3 x 5 mL of dichloromethane, followed by 2 x 5 mL of methanol, and finally equilibrating with 2 x 5 mL of deionized water.[1]

-

Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[1]

-

Cartridge Drying: After the sample has passed through, dry the cartridge under full vacuum for 10 minutes.[1]

-

Elution: Elute the retained analytes from the cartridge by first rinsing the original sample bottle with 5 mL of acetone and passing it through the cartridge, followed by 10 mL of dichloromethane. Then, add an additional 5 mL of dichloromethane directly to the cartridge.[1]

-

Drying and Concentration: Dry the collected eluate using anhydrous sodium sulfate. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[1]

-

Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to a final volume of 2 mL. The sample is now ready for GC analysis.[1]

6.1.2. QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from complex matrices like soil.[13][25][26]

-

Sample Extraction:

-

Weigh 10 g of a hydrated soil sample (or 3 g of dry soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[13]

-

Add 10 mL of acetonitrile.[13]

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[13]

-

Shake vigorously for at least 2 minutes.[13]

-

Centrifuge for 5 minutes at ≥3000 rcf.[13]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the determination of organophosphorus pollutants due to its high sensitivity and selectivity.[12][27][28][29]

Typical GC-MS Conditions:

-

Gas Chromatograph: Agilent 6890N or equivalent.[5]

-

Mass Spectrometer: Agilent 5975B MSD or equivalent.[5]

-

Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

-

Injection: 1 µL splitless injection.[5]

-

Carrier Gas: Helium at a constant flow.[27]

-

Oven Temperature Program: An example program starts at 50°C, ramps up to 140°C, and then to a final temperature of 280°C.[27]

-

MS Conditions: Electron impact (EI) ionization in scan or selected ion monitoring (SIM) mode.[28]

Below is a diagram representing a typical experimental workflow for the analysis of organophosphorus pollutants in environmental samples.

Conclusion

The environmental fate and distribution of organophosphorus pollutants are intricate processes influenced by a combination of their inherent chemical properties and the characteristics of the receiving environment. Understanding these processes is paramount for assessing the risks posed by these compounds and for developing effective remediation strategies. This guide has provided a comprehensive overview of the key transport and transformation pathways, summarized essential quantitative data, and detailed the experimental protocols necessary for their analysis. For researchers and professionals in related scientific fields, this information serves as a foundational resource for further investigation into the environmental behavior of these and other emerging contaminants.

References

- 1. researchgate.net [researchgate.net]

- 2. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 3. Malathion Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Bioaccumulation of chlorpyrifos through an experimental food chain: study of protein HSP70 as biomarker of sublethal stress in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jcea.agr.hr [jcea.agr.hr]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Degradation and Byproduct Formation of Parathion in Aqueous Solutions by UV and UV/H2O2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. ajchem-a.com [ajchem-a.com]

- 17. openaccesspub.org [openaccesspub.org]

- 18. Bioaccumulation, elimination, and tissue distribution of chlorpyrifos by red hybrid Tilapia in fresh and brackish waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pesticide Half-life [npic.orst.edu]

- 20. endangeredspecieslawandpolicy.com [endangeredspecieslawandpolicy.com]

- 21. Degradation of malathion by salt-marsh microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chm.pops.int [chm.pops.int]

- 24. Sorption and desorption of organophosphate pesticides, parathion and cadusafos, on tropical agricultural soils [agris.fao.org]

- 25. researchgate.net [researchgate.net]

- 26. A review on oxidative stress in organophosphate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isolation and Identification of Efficient Malathion-Degrading Bacteria from Deep-Sea Hydrothermal Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioxabenzofos and its Binding Affinity to Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of dioxabenzofos to the active site residues of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This compound, an organophosphorus pesticide, exerts its neurotoxic effects by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This document details the quantitative binding data, experimental methodologies, and the molecular interactions that govern this inhibition, with a particular focus on the enantioselective properties of this compound.

Quantitative Binding Affinity Data

The interaction between this compound and AChE exhibits significant enantioselectivity, with the (S)-enantiomer generally displaying a higher binding affinity and inhibitory potency than the (R)-enantiomer. The following tables summarize the key quantitative data from various experimental and computational studies.

| Parameter | (R)-Dioxabenzofos | (S)-Dioxabenzofos | Reference |

| IC50 (µM) | 17.2 | 5.28 | [1] |

| Binding Free Energy (kcal/mol) | -15.43 | -23.55 | [1] |

| Stern-Volmer Constant (x 10⁴ M⁻¹) | 1.947 | 5.691 |

Table 1: Enantioselective Inhibition and Binding Affinity of this compound to AChE. IC50 values represent the concentration of the inhibitor required to reduce AChE activity by 50%. Binding free energy was determined through computational molecular docking studies. The Stern-Volmer constant is a measure of the binding affinity, with higher values indicating stronger binding.

| Interacting Residue | (R)-Dioxabenzofos Interaction | (S)-Dioxabenzofos Interaction | Bond Length (Å) |

| Ser-203 | Hydrogen Bond | Strong Hydrogen Bond | (R): 2.84, (S): 1.95 |

| His-447 | Carbon-Hydrogen Bond | - | 2.9 |

| Tyr-337 | - | Hydrogen Bond | 2.35 |

| Trp-86 | π-π Stacking | "Sandwich-type" π-π Stacking | - |

| Tyr-124 | Hydrophobic Interaction | Hydrophobic Interaction | - |

Table 2: Key AChE Active Site Residues and Their Interactions with this compound Enantiomers. This table details the specific types of non-covalent interactions and, where available, the bond distances between the this compound enantiomers and critical amino acid residues within the AChE active site. The shorter bond length for the (S)-enantiomer with Ser-203 indicates a stronger interaction.

Experimental Protocols

The determination of this compound's binding affinity to AChE involves a combination of in vitro enzymatic assays and in silico computational modeling.

In Vitro AChE Inhibition Assay (SH-SY5Y Cells)

This protocol is based on the widely used Ellman's method for measuring AChE activity.

1. Cell Culture and Preparation:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere and grow to a desired confluency.

2. Treatment with this compound:

-

Stock solutions of (R)- and (S)-dioxabenzofos are prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the this compound enantiomers are added to the cell culture wells to achieve a range of final concentrations.

-

Control wells receive the vehicle (DMSO) only.

-

The plates are incubated for a specific period to allow for inhibitor-enzyme interaction.

3. AChE Activity Measurement:

-

The cell culture medium is removed, and the cells are lysed to release intracellular AChE.

-

The reaction is initiated by adding a solution containing acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm over time.

4. Data Analysis:

-

The rate of reaction is proportional to the AChE activity.

-

The percentage of AChE inhibition is calculated for each this compound concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Protocol

Computational molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to the AChE active site.

1. Preparation of AChE Structure:

-

The three-dimensional crystal structure of human AChE is obtained from a protein database (e.g., Protein Data Bank).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

2. Ligand Preparation:

-

The 3D structures of the (R)- and (S)-dioxabenzofos enantiomers are generated and optimized using a molecular modeling software.

3. Docking Simulation:

-

A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the this compound enantiomers within the AChE active site.

-

The active site is defined by specifying a grid box that encompasses the key catalytic and peripheral anionic site residues.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

4. Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

-

The calculated binding free energies are used to compare the binding affinities of the different enantiomers.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Caption: AChE Inhibition Signaling Pathway.

Caption: this compound-AChE Interaction Workflow.

References

Physicochemical properties of Salithion (Dioxabenzofos)

An In-depth Technical Guide to the Physicochemical Properties of Salithion (Dioxabenzofos)

Introduction

Salithion, also known by its chemical name this compound, is an organophosphate insecticide.[1] It functions as a non-systemic insecticide with contact, stomach, and respiratory action.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties of Salithion, detailed experimental protocols for their determination, and an illustration of its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Salithion (this compound).

Table 1: General and Chemical Identity

| Property | Value | Source |

| Chemical Name | 2-methoxy-4H-1,3,2-benzodioxaphosphorine-2-sulfide | [4][5] |

| Synonyms | This compound, Fenfosphorin, Salithion | [1][6][7] |

| CAS Number | 3811-49-2 | [6][8][9] |

| Molecular Formula | C₈H₉O₃PS | [4][5][6][7][9][10][11] |

| Molecular Weight | 216.19 g/mol | [5][6][7][9][10] |

| Appearance | White crystalline solid | [6] |

Table 2: Physical and Chemical Properties

| Property | Value | Temperature | pH | Source |

| Melting Point | 55-56 °C | [6][7] | ||

| Vapor Pressure | 420 mPa | 20 °C | [1] | |

| Water Solubility | 43 mg/L | 20 °C | 7 | [1] |

| 58 mg/L | 30 °C | [6][7] | ||

| Log P (Kow) | 2.67 | 20 °C | 7 | [1] |

| Henry's Law Constant | 2.11 Pa m³/mol | 25 °C | [1] | |

| Stability | Stable in weakly acidic or alkaline medium. | [6] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like Salithion follows standardized guidelines to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test methods.[12]

Water Solubility Determination (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[12][13][14] For this determination, it is beneficial to have prior knowledge of the substance's structural formula, vapor pressure, and hydrolysis characteristics as a function of pH.[12][13][15] Two primary methods are described in OECD 105: the Column Elution Method and the Flask Method.[12][13]

-

Column Elution Method: This method is suitable for substances with low water solubility (less than 10⁻² g/L).[16]

-

Flask Method: This method is appropriate for substances with water solubility above 10⁻² g/L.[13]

General Procedure for the Flask Method:

-

A sufficient amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (preferably 20 ± 0.5 °C) to achieve equilibrium.[12][13]

-

The solution is then centrifuged or filtered to separate the undissolved substance.

-

The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, GC).[16]

-

A preliminary test is often conducted to estimate the approximate solubility and the time required to reach saturation.[12][13]

Caption: Workflow for determining water solubility using the OECD 105 Flask Method.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107)

The n-octanol-water partition coefficient (Kow or P) is a measure of a substance's lipophilicity and is defined as the ratio of its equilibrium concentrations in n-octanol and water.[17][18] The Shake Flask Method is a common technique for determining Log P values in the range of -2 to 4.[19][20][21]

General Procedure for the Shake Flask Method:

-

Solutions of the test substance in n-octanol and water are prepared.

-

The two immiscible solvents are placed in a vessel and mechanically shaken until equilibrium is reached.[17][19]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[17][19]

-

The concentration of the test substance in both the n-octanol and water phases is determined using an appropriate analytical technique.[20][21]

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[22]

-